molecular formula C12H16O5 B1585050 Isoamyl gallate CAS No. 2486-02-4

Isoamyl gallate

Cat. No. B1585050
CAS RN: 2486-02-4
M. Wt: 240.25 g/mol
InChI Key: YBMTWYWCLVMFFD-UHFFFAOYSA-N
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Description

Isoamyl Gallate, also known as Gallic Acid Isoamyl Ester or 3-Methylbutyl 3,4,5-Trihydroxybenzoate , is a compound with the molecular formula C₁₂H₁₆O₅ .


Synthesis Analysis

Isoamyl alcohol can be produced industrially by microbial fermentation . In a study, Saccharomyces cerevisiae was engineered for the synthesis of isoamyl alcohol via de novo leucine biosynthetic pathway coupled with Ehrlich degradation pathway . Two strategies were used: (1) reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters; (2) overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .


Molecular Structure Analysis

The molecular structure of Isoamyl Gallate is C₁₂H₁₆O₅ with an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Bioenergy and Biofuels Production .

Summary of the Application

Isoamyl gallate is used in the production of isoamyl alcohol via the de novo leucine biosynthetic pathway coupled with the Ehrlich degradation pathway .

Methods of Application or Experimental Procedures

  • Reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters .
  • Overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .

Results or Outcomes

The engineered yeast cells with a combinatorially assembled leucine biosynthetic pathway coupled with the Ehrlich degradation pathway resulted in high-level production of isoamyl alcohol .

2. Application in Enzymatic Sulfation

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Results or Outcomes

3. Application in Bioenergy and Biofuels Production

Specific Scientific Field

This application falls under the field of Bioenergy and Biofuels Production .

Summary of the Application

Isoamyl gallate is used in the production of isoamyl alcohol via the de novo leucine biosynthetic pathway coupled with the Ehrlich degradation pathway .

Methods of Application or Experimental Procedures

  • Reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters .
  • Overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .

Results or Outcomes

The engineered yeast cells with a combinatorially assembled leucine biosynthetic pathway coupled with the Ehrlich degradation pathway resulted in high-level production of isoamyl alcohol .

4. Application in Saccharomyces cerevisiae Tolerance Study

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Isoamyl alcohol is found to affect cell wall stability and cell membrane fluidity, and the expression of genes related to ion homeostasis and energy production may play a protective role against isoamyl alcohol stress .

Methods of Application or Experimental Procedures

RNA-Seq technology was used to analyze the transcripts of Saccharomyces cerevisiae under normal conditions and in the presence of isoamyl alcohol (0.5 g/L and 2.5 g/L) .

Results or Outcomes

By maintaining cell wall stability/membrane fluidity under isoamyl alcohol pressure, improving certain ion homeostasis, and generating energy/NADPH, it is possible to overcome the toxicity of isoamyl alcohol in industrial fermentation processes to a certain extent .

5. Application in Advanced Biofuel Production

Specific Scientific Field

This application falls under the field of Advanced Biofuel Production .

Summary of the Application

Isoamyl alcohol, which can be produced from Isoamyl gallate, has gained significant interests as an advanced biofuel due to its low vapor pressure, lower hygroscopicity, low water solubility, high energy density, and larger octane numbers than their straight-chain counterparts .

Methods of Application or Experimental Procedures

  • Reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters .
  • Overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .

Results or Outcomes

The engineered yeast cells with a combinatorially assembled leucine biosynthetic pathway coupled with the Ehrlich degradation pathway resulted in high-level production of isoamyl alcohol .

6. Application in Growth Inhibition Study

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Isoamyl alcohol may affect cell wall stability and cell membrane fluidity, and the expression of genes related to ion homeostasis and energy production may play a protective role against isoamyl alcohol stress .

Methods of Application or Experimental Procedures

RNA-Seq technology was used to analyze the transcripts of Saccharomyces cerevisiae under normal conditions and in the presence of isoamyl alcohol (0.5 g/L and 2.5 g/L) .

Results or Outcomes

By maintaining cell wall stability/membrane fluidity under isoamyl alcohol pressure, improving certain ion homeostasis, and generating energy/NADPH, it is possible to overcome the toxicity of isoamyl alcohol in industrial fermentation processes to a certain extent .

Safety And Hazards

Isoamyl alcohol, which can be produced from Isoamyl Gallate, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

3-methylbutyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMTWYWCLVMFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179558
Record name Isopentyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoamyl gallate

CAS RN

2486-02-4
Record name Isoamyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024
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Record name Isopentyl gallate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl gallate
Source European Chemicals Agency (ECHA)
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Record name ISOAMYL GALLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
M KOIZUMI, T AKAO, L IMAMURA, K DOHI… - Chemical and …, 1992 - jstage.jst.go.jp
… The present paper describes both the isolation of enzymatically sulfated isoamyl gallate (1G) and EGCG by bacterial sulfotransferase and the elucidation of their chemical structures. It …
Number of citations: 13 www.jstage.jst.go.jp
H Shibata, K Kondo, R Katsuyama… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… To demonstrate the typical reactivity of alkyl gallates, we selected isoamyl gallate, since the … of isoamyl gallate for MRSAs and MSSAs. At that concentration, isoamyl gallate showed no …
Number of citations: 169 journals.asm.org
R Li, S Ye, H Jiang - Applied Chemical …, 2018 - systems.enpress-publisher.com
… to[26] Weigh 0.55763 g (0.00232 mol) isoamyl gallate, 0.1015 g (0.2538 mol) NaOH, 0.1520 g (0.00113 mol) CuCl2. The isoamyl gallate was dissolved in hot water at 40 C, stirred, …
Number of citations: 0 systems.enpress-publisher.com
A Arsianti, M Dorothea, N Syafira, A Tony… - … Conference on Life …, 2022 - books.google.com
… Among alkyl gallate derivatives, isoamyl gallate, heptyl gallate and octyl gallate showed a … Thus, isoamyl gallate, heptyl gallate and octyl gallate should be further developed as potent …
Number of citations: 2 books.google.com
NR Reddy, MD Pierson - Journal of Food Protection, 1982 - Elsevier
… The minimum concentration of isoamyl gallate, isobutyl gallate, propyl ester of p-hydroxybenzoic acid, NDGA, BHA, 2-tert-butylphenol, and 8-hydroxyquinoline needed to inhibit growth …
Number of citations: 13 www.sciencedirect.com
K Tsuda, H Nagano, R Nakatsuji, M Takeuchi… - Biocatalysis and …, 2019 - Elsevier
… The results illustrated that the alkyl gallates isoamyl gallate, octyl gallate, and lauryl gallate; the fatty acids oleic acid, linoleic acid, and α-linolenic acid; and the acylglycerol monolaurin …
Number of citations: 2 www.sciencedirect.com
F Yamanaka, T Hatano, H Ito… - Natural product …, 2008 - journals.sagepub.com
… Studies of structurally related compounds revealed that penta-O-galloyl-β-D-glucose (PGG), (-)-epigallocatechin gallate (EGCG), and alkyl gallates such as isoamyl gallate (IG) and n-…
Number of citations: 18 journals.sagepub.com
A Tavartkiladze, RR Khutsishvili - Annals of Oncology, 2016 - annalsofoncology.org
… Results: Among the 13 gallic acid derivatives tested, isoamyl gallate, heptyl gallate and octyl gallate were the most potential drugs to treat MCF-7 breast cancer with IC50 values of 58,11…
Number of citations: 0 www.annalsofoncology.org
M Dorothea, A Arsianti, F Liwang… - Annals of …, 2016 - annalsofoncology.org
… Results: Among the 13 gallic acid derivatives tested, isoamyl gallate, heptyl gallate and octyl gallate were the most potential drugs to treat MCF-7 breast cancer with IC50 values of 58,11…
Number of citations: 1 www.annalsofoncology.org
Q Wang, X Bian, Z Suo, Y Han, H Li - Journal of Luminescence, 2019 - Elsevier
… 1), namely, butyl gallate (BG), isobutyl gallate (IBG), and isoamyl gallate (IAG), were selected for in-depth analysis of their selective recognition for HSA. Some typical compounds, …
Number of citations: 11 www.sciencedirect.com

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